molecular formula C13H14ClFN2O3 B13195293 Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride

Cat. No.: B13195293
M. Wt: 300.71 g/mol
InChI Key: IBCWBVCDWUBZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and an ethyl acetate moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride typically involves the reaction of 3-fluorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final product is obtained by treating the pyrazole derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3-fluorobenzoyl)acetate: A structurally related compound with similar functional groups.

    3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride: Another pyrazole derivative with comparable properties.

Uniqueness

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14ClFN2O3

Molecular Weight

300.71 g/mol

IUPAC Name

ethyl 2-[2-(3-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate;hydrochloride

InChI

InChI=1S/C13H13FN2O3.ClH/c1-2-19-12(17)6-9-8-15-16(13(9)18)11-5-3-4-10(14)7-11;/h3-5,7-8,15H,2,6H2,1H3;1H

InChI Key

IBCWBVCDWUBZGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.